molecular formula C10H18O8S B561724 1,2-O-Isopropylidene-6-methyl-sulfonyl-alpha-D-glucofuranose CAS No. 33557-25-4

1,2-O-Isopropylidene-6-methyl-sulfonyl-alpha-D-glucofuranose

Cat. No.: B561724
CAS No.: 33557-25-4
M. Wt: 298.306
InChI Key: SVZJUFZKGHXMOP-ANZWQOBJSA-N
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Description

1,2-O-Isopropylidene-6-methyl-sulfonyl-α-D-glucofuranose (C₁₀H₁₈O₈S, MW 298.31) is a protected glucofuranose derivative with a methyl sulfonyl (-SO₂CH₃) group at the C-6 position and an isopropylidene acetal protecting the 1,2-hydroxyl groups . This compound is widely used in carbohydrate chemistry as a versatile glycosylation precursor due to the sulfonyl group’s role as a leaving group, enabling nucleophilic substitutions at C-6 . Its stereochemistry (five stereocenters) and reactivity make it critical for synthesizing glycoconjugates, glycosyl donors, and carbohydrate microarrays for biological studies .

Properties

IUPAC Name

[(2R)-2-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O8S/c1-10(2)17-8-6(12)7(16-9(8)18-10)5(11)4-15-19(3,13)14/h5-9,11-12H,4H2,1-3H3/t5-,6+,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZJUFZKGHXMOP-ANZWQOBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(COS(=O)(=O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](COS(=O)(=O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Precursor Preparation Steps:

  • Hydrolysis of 5,6-O-Isopropylidene Group :
    DGF undergoes selective hydrolysis under acidic conditions (e.g., 30% perchloric acid in tetrahydrofuran at 0–5°C) to yield 1,2-O-isopropylidene-α-D-glucofuranose (mono-acetal). This step removes the 5,6-protecting group while retaining the 1,2-isopropylidene moiety.

    • Reaction Conditions :

      • Solvent: Tetrahydrofuran (THF)

      • Acid: 30% aqueous HClO₄

      • Temperature: 0–5°C

      • Duration: 1.5–2 hours.

  • Isolation and Purification :
    The product is neutralized with potassium carbonate, extracted with ethyl acetate, and crystallized from methanol, achieving >95% purity.

Sulfonylation at the 6-Position

The critical step involves introducing the methyl sulfonyl (-SO₂CH₃) group at the 6-hydroxyl position. This is achieved through methanesulfonylation , a nucleophilic substitution reaction.

Method 1: Direct Sulfonylation with Methanesulfonyl Chloride

Procedure :

  • Reagents :

    • 1,2-O-Isopropylidene-α-D-glucofuranose (1 equiv)

    • Methanesulfonyl chloride (MsCl, 1.2 equiv)

    • Base: Pyridine or triethylamine (2.5 equiv)

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Steps :

    • Dissolve the mono-acetal in anhydrous DCM.

    • Add pyridine under nitrogen atmosphere.

    • Slowly add MsCl at 0°C to minimize side reactions.

    • Stir at room temperature for 4–6 hours.

    • Quench with ice-cold water, extract with DCM, and dry over MgSO₄.

    • Crystallize from methanol to obtain the sulfonylated product.

Yield : 85–92%.
Analytical Validation :

  • ¹H-NMR (CDCl₃) : δ 5.99 (d, H₁), 4.58 (d, H₂), 3.13 (s, SO₂CH₃).

  • IR (KBr) : 1350 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).

Method 2: Two-Step Protection-Sulfonylation

For substrates with competing hydroxyl groups, a sequential protection strategy ensures regioselectivity:

  • Temporary Protection of 3,5-Positions :

    • Acylate 3,5-hydroxyls with trimethylacetyl chloride in pyridine/DCM.

    • Intermediate : 1,2-O-Isopropylidene-3,5-di-O-trimethylacetyl-α-D-glucofuranose.

  • Selective Sulfonylation at 6-Position :

    • Deprotect the 6-hydroxyl via alkaline hydrolysis (NaOH/H₂O).

    • React with MsCl as in Method 1.

Advantage : Avoids side reactions at secondary hydroxyls.
Yield : 78–84%.

Optimization and Scalability

Solvent and Base Selection

  • Pyridine vs. Triethylamine : Pyridine offers higher yields (90% vs. 82%) due to better nucleophilicity scavenging.

  • Solvent Effects : THF increases reaction rate compared to DCM but requires stricter temperature control.

Temperature Control

  • Exothermic Reaction : Maintaining 0–5°C during MsCl addition prevents decomposition.

Comparative Data Table: Preparation Methods

MethodReagentsSolventTemperatureYieldPurity (HPLC)
Direct SulfonylationMsCl, PyridineDCM0°C → RT85–92%>98%
Two-Step ProtectionTrimethylacetyl chloride, MsClTHF/DCM0–120°C78–84%95–97%
Large-Scale (Patent)MsCl, NaOHH₂O/THFReflux89%96%

Challenges and Solutions

  • Regioselectivity : Competing reactions at 3,5-hydroxyls are mitigated by temporary acyl protection.

  • Byproduct Formation : Excess MsCl leads to disulfonylation; stoichiometric control (1.2 equiv MsCl) is critical.

  • Crystallization Issues : Methanol recrystallization resolves low melting-point oils into stable solids.

Industrial-Scale Adaptations

The patent EP0404136A2 describes a scalable process:

  • One-Pot Hydrolysis-Sulfonylation :

    • React DGF with aqueous NaOH (25% w/v) at reflux to hydrolyze 5,6-O-isopropylidene.

    • Directly add MsCl without isolating the mono-acetal.

  • Continuous Extraction :

    • Use centrifugal partition chromatography for efficient DCM/water separation.

Throughput : 1 kg/batch with 89% yield.

Analytical Characterization

  • Optical Rotation : [α]²⁵D = +51.8° (c = 1, MeOH).

  • Elemental Analysis : C 40.27%, H 6.08%, S 10.75% (theoretical: C 40.26%, H 6.08%, S 10.74%).

Applications in Downstream Synthesis

The methyl sulfonyl group serves as a leaving group for nucleophilic displacement, enabling:

  • Glycosylation : Synthesis of 6-deoxy-6-thio derivatives.

  • Sulfated Carbohydrates : Biologically active analogs for cell adhesion studies .

Chemical Reactions Analysis

1,2-O-Isopropylidene-6-methyl-sulfonyl-alpha-D-glucofuranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Reactivity

1,2-O-Isopropylidene-6-methyl-sulfonyl-alpha-D-glucofuranose is primarily used in the preparation of glycosyl donors and acceptors for glycosylation reactions. Its anomeric reactivity allows researchers to selectively install glycosidic linkages, facilitating the creation of structurally diverse carbohydrate-based molecules. This feature is crucial for developing compounds with specific biological activities .

Glycosylation Reactions

This compound is employed as a glycosyl donor in various glycosylation reactions. By using this compound, researchers can synthesize complex oligosaccharides that are essential for studying carbohydrate-protein interactions.

Synthesis of Sulfated Carbohydrates

The ability to incorporate sulfate groups onto carbohydrate scaffolds makes this compound valuable for investigating molecular recognition processes in biological systems. Sulfated carbohydrates are implicated in numerous biological events such as cell adhesion and signaling .

Carbohydrate Microarrays

This compound is utilized in the assembly of carbohydrate microarrays, which enable high-throughput screening of carbohydrate-protein interactions. This application is significant for the discovery of carbohydrate-based probes for diagnostic purposes .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds synthesized from this compound against human pathogenic bacteria. The synthesized derivatives exhibited moderate to good antibacterial activities, particularly against Gram-positive bacteria .

Case Study 1: Antibacterial Functionality

A study conducted on synthesized derivatives of this compound demonstrated their effectiveness against six human pathogenic bacteria. The results indicated that these compounds were more effective against Gram-positive bacteria than Gram-negative ones. The methodology involved disc diffusion assays to evaluate antibacterial activity .

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound AModerateLow
Compound BGoodModerate

Case Study 2: Glycosylation Efficiency

In another research project, the efficiency of this compound as a glycosyl donor was tested in multiple glycosylation reactions. The study highlighted its ability to provide high yields of desired glycosides under mild conditions, showcasing its utility in synthesizing complex oligosaccharides for further biological studies .

Mechanism of Action

The mechanism of action of 1,2-O-Isopropylidene-6-methyl-sulfonyl-alpha-D-glucofuranose involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, inhibit certain biochemical pathways, and interact with cellular receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at C-6

Sulfonyl Derivatives
  • 6-O-Tosyl Derivatives (e.g., 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose, CAS 33557-25-4): Similar to the methyl sulfonyl analogue, the tosyl (p-toluenesulfonyl) group enhances leaving-group ability. Molecular weight: 374.41 (C₁₆H₂₂O₈S), higher due to the aromatic tosyl group . Applications: Used in SN2 reactions to introduce azido or amino groups at C-6 for click chemistry or glycoconjugate synthesis .
Acylated Derivatives
  • 6-O-Octanoyl/Lauroyl Derivatives (e.g., 6-O-octanoyl-1,2-O-isopropylidene-α-D-glucofuranose): Synthesized via lipase-catalyzed esterification or chemical acylation . Increased lipophilicity enhances antimicrobial activity. For example, 6-O-lauroyl derivatives show inhibition against Staphylococcus aureus and Escherichia coli . Physical State: Typically syrups or low-melting solids (e.g., 6-O-octanoyl derivative melts at <100°C) .
Ammonium/Iodide Derivatives
  • 6-Deoxy-6-trimethylammonium iodide (Compound 3, C₁₃H₂₅INO₅): Melting point: 240°C (decomposition) . Applications: Quaternary ammonium groups improve solubility in polar solvents, useful in ionic liquid formulations or antimicrobial agents .
Azido Derivatives
  • 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose: Synthesized via azide substitution of the sulfonyl group. Crystal structure: Monoclinic (space group P₂₁), with a puckered furanose ring . Applications: Key intermediate for Cu-catalyzed azide-alkyne cycloaddition (click chemistry) .

Protecting Group Variations

Di-O-isopropylidene Derivatives
  • 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (CAS 582-52-5, C₁₂H₂₀O₆): Protects both 1,2- and 5,6-hydroxyls, limiting reactivity to C-3 and C-3. Applications: Precursor for oxidation to allofuranose (via DMSO/NaBH₄) or functionalization at C-3 .
Mono-O-isopropylidene Derivatives
  • 1,2-O-Isopropylidene-α-D-glucofuranose (CAS 35522-89-5, C₈H₁₂O₆): Lacks C-5,6 protection, enabling regioselective reactions at C-5 or C-4. Molecular weight: 204.18, significantly lower than di-protected analogues .

Physicochemical and Reactivity Comparison

Compound Substituent/Protecting Group Molecular Formula Melting Point (°C) Key Reactivity/Applications References
6-Methyl-sulfonyl derivative -SO₂CH₃ at C-6 C₁₀H₁₈O₈S N/A Glycosylation, nucleophilic substitution
6-O-Tosyl derivative -SO₂C₆H₄CH₃ at C-6 C₁₆H₂₂O₈S N/A Azide/amino group introduction
6-O-Octanoyl derivative -OCOC₇H₁₅ at C-6 C₁₇H₂₈O₇ <100 Antimicrobial agents, biosurfactants
6-Deoxy-6-trimethylammonium iodide -N⁺(CH₃)₃I⁻ at C-6 C₁₃H₂₅INO₅ 240 (dec.) Ionic liquids, antimicrobial studies
1,2:5,6-Di-O-isopropylidene derivative Di-acetal protection C₁₂H₂₀O₆ 97–100 Oxidation to allofuranose, C-3 functionalization

Key Research Findings

  • Reactivity: The methyl sulfonyl group at C-6 facilitates nucleophilic displacement, making it superior to acyl or alkyl groups for introducing heteroatoms (e.g., azido, amino) .
  • Biological Activity : Acylated derivatives (e.g., 6-O-lauroyl) exhibit stronger antimicrobial effects than sulfonated or ammonium analogues due to enhanced membrane disruption .
  • Crystal Packing: Azido derivatives adopt a puckered furanose conformation (monoclinic P₂₁), influencing solid-state stability and reactivity .

Biological Activity

1,2-O-Isopropylidene-6-methyl-sulfonyl-alpha-D-glucofuranose (ISG) is a sulfonylated carbohydrate derivative that has garnered attention in carbohydrate chemistry and biochemistry due to its unique structural features and biological activities. This article explores the biological activity of ISG, focusing on its applications in glycosylation reactions, interactions with biomolecules, and potential therapeutic uses.

  • Molecular Formula : C10H18O8S
  • Molecular Weight : 298.31 g/mol
  • Melting Point : 104°C
  • Solubility : Soluble in acetone, chloroform, dichloromethane, DMF, and DMSO .

1. Glycosylation Reactions

ISG serves as a versatile building block for synthesizing complex carbohydrates and glycoconjugates. Its anomeric reactivity allows for selective installation of glycosidic linkages, which is crucial in creating structurally diverse carbohydrate-based molecules. This property is particularly valuable in the development of glycosyl donors and acceptors used in various glycosylation reactions .

2. Synthesis of Sulfated Carbohydrates

The compound facilitates the synthesis of sulfated carbohydrates, which are implicated in numerous biological processes such as cell adhesion, signaling, and inflammation. By incorporating sulfate groups onto carbohydrate scaffolds, researchers can investigate their interactions with proteins and other biomolecules. These interactions are fundamental to understanding molecular recognition processes that underlie various physiological phenomena .

3. Carbohydrate Microarrays

ISG is also utilized in the assembly of carbohydrate microarrays. This technology enables high-throughput screening of carbohydrate-protein interactions, aiding in the discovery of carbohydrate-based probes for diagnostic applications. Such applications are vital for advancing our understanding of cellular communication and disease mechanisms .

Case Studies

  • Antitumor Activity :
    • A study highlighted the potential antitumor activity of sulfated polysaccharides derived from ISG modifications. The research indicated that these sulfated derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents .
  • Immunomodulatory Effects :
    • Another investigation revealed that ISG derivatives could enhance immune responses by acting as immunostimulants. These compounds showed promise in increasing the efficacy of vaccines and immunogens through their ability to modulate immune system activity .
  • Antiviral Properties :
    • Research into sulfated polysaccharides has shown that they possess antiviral properties by inhibiting viral entry into host cells. The modifications made to ISG enhance its interaction with viral proteins, potentially leading to new antiviral therapies .

Comparative Biological Activity Table

Property/ActivityThis compoundSulfated Polysaccharides
Glycosylation ReactivityHighModerate
Antitumor ActivitySignificant cytotoxicity against cancer cellsVariable
Immunomodulatory EffectsEnhances immune responseStrong
Antiviral PropertiesPotential inhibition of viral entryEstablished

Q & A

Q. What are the most reliable synthetic routes for preparing 1,2-O-isopropylidene-6-methyl-sulfonyl-α-D-glucofuranose?

The compound is typically synthesized via a multi-step process starting from D-glucose. First, the 1,2-O-isopropylidene protecting group is introduced using acetone and an acid catalyst (e.g., H₂SO₄/CuSO₄), yielding 1,2-O-isopropylidene-α-D-glucofuranose. Subsequent sulfonylation at the 6-OH position is achieved using methylsulfonyl chloride (MsCl) in pyridine or dichloromethane under inert conditions. Reaction optimization often involves monitoring with TLC and purification via recrystallization or chromatography .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselective sulfonylation and isopropylidene protection. The absence of hydroxyl proton signals (e.g., 6-OH) and characteristic sulfonyl group peaks (~3.0 ppm for CH₃SO₂) are critical .
  • Mass spectrometry (MS) : HRMS or ESI-MS verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond lengths, angles, and stereochemistry .

Q. What solvents and conditions are optimal for its stability during storage?

The compound is stable in anhydrous organic solvents (e.g., DCM, THF) under nitrogen or argon at −20°C. Hydrolysis of the isopropylidene group can occur in protic solvents (e.g., MeOH/H₂O) under acidic or basic conditions, necessitating careful handling .

Advanced Research Questions

Q. How does the methylsulfonyl group influence reactivity in nucleophilic substitution reactions?

The 6-O-methylsulfonyl (mesyl) group is a superior leaving group compared to hydroxyl or acetyl groups. Its electron-withdrawing nature enhances susceptibility to nucleophilic attack (e.g., azide, halide, or amine substitution), enabling the synthesis of 6-deoxy or 6-functionalized derivatives. Kinetic studies using polar aprotic solvents (DMF, DMSO) and elevated temperatures (~60°C) are recommended to monitor reaction progress .

Q. What strategies resolve contradictions in antimicrobial activity data for derivatives of this compound?

Discrepancies in bioactivity data (e.g., MIC values) may arise from:

  • Structural variations : Minor changes in acyl chain length or substitution patterns (e.g., 6-O-octanoyl vs. 6-O-lauroyl) alter hydrophobicity and membrane permeability .
  • Assay conditions : Standardize testing parameters (e.g., bacterial strain, inoculum size, solvent controls) to minimize variability. Molecular docking studies can further elucidate target interactions (e.g., sterol 14α-demethylase inhibition) .

Q. How can computational methods predict its role in glycosidase inhibition?

Molecular docking (AutoDock, GOLD) and MD simulations assess binding affinities to glycosidase active sites. Focus on hydrogen bonding with catalytic residues (e.g., Glu or Asp in retaining glycosidases) and steric clashes caused by the isopropylidene group. ADMET predictions (SwissADME) evaluate pharmacokinetic suitability for therapeutic applications .

Q. What challenges arise in using this compound for click chemistry applications?

While the mesyl group can be replaced with azides (via SN2 reactions) for CuAAC click chemistry, competing side reactions (e.g., elimination or epimerization) may occur. Mitigate by:

  • Using NaN₃ in DMF at controlled temperatures (40–50°C).
  • Monitoring reaction progress via IR spectroscopy (azide peak ~2100 cm⁻¹) .

Methodological Considerations

Q. How to design experiments for comparing its reactivity with analogous glucopyranose derivatives?

Conduct parallel reactions under identical conditions (solvent, temperature, catalyst) with 1,2-O-isopropylidene-α-D-glucofuranose and its glucopyranose counterpart. Compare reaction rates (via HPLC or TLC), product yields, and stereochemical outcomes. The furanose ring’s reduced steric hindrance often accelerates sulfonylation and substitution reactions .

Q. What techniques characterize its interaction with lipid bilayers or protein targets?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to immobilized receptors.
  • Fluorescence anisotropy : Assesses membrane insertion using labeled derivatives.
  • ITC (Isothermal Titration Calorimetry) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .

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